Product packaging for Oxitriptyline(Cat. No.:CAS No. 29541-85-3)

Oxitriptyline

Cat. No.: B1619018
CAS No.: 29541-85-3
M. Wt: 295.4 g/mol
InChI Key: VBEZUCAXMREMFB-UHFFFAOYSA-N
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Description

Classification and Chemical Context of Oxitriptyline as a Tetracyclic Compound

Tetracyclic compounds are a class of chemical molecules characterized by a structure containing four fused rings of atoms. wikipedia.org This structural motif is the basis for a variety of pharmaceutical agents, including antibiotics and antidepressants. wikipedia.org Tetracyclic antidepressants (TeCAs), for instance, were first introduced in the 1970s and are defined by their four-ring atomic structure, distinguishing them from the earlier tricyclic antidepressants (TCAs) which possess three rings. wikipedia.org

This compound's classification can be seen as complex. Its chemical structure is fundamentally based on a tricyclic dibenzocycloheptene core. hodoodo.comgetarchive.net However, some classification systems consider compounds with three fused rings and a tethered ring connected by a single bond as tetracyclic. wikipedia.org this compound, with the IUPAC name 2-((10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy)-N,N-dimethylacetamide, fits within this broader discussion of polycyclic agents. hodoodo.com It was developed as an anticonvulsant from the tricyclic family, a group closely related to the tetracyclics. hodoodo.comwikipedia.org

Table 1: Chemical Properties of this compound

Property Data Source
IUPAC Name 2-((10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy)-N,N-dimethylacetamide hodoodo.com
Chemical Formula C₁₉H₂₁NO₂ hodoodo.comncats.io
Molar Mass 295.38 g·mol⁻¹ wikipedia.org
CAS Number 29541-85-3 hodoodo.comwikipedia.org

| Synonyms | BS-7679 | hodoodo.comwikipedia.org |

Current Perspectives and Research Impulses for this compound

While direct academic research on this compound has been dormant for many years, the broader class of tetracyclic compounds continues to be a fertile ground for new therapeutic discoveries, far beyond their original psychiatric applications. The foundational four-ring scaffold is being leveraged in cutting-edge research for a variety of conditions.

Recent studies have identified novel families of lysosomotropic tetracyclic compounds with potent antileukemic effects. mdpi.com These compounds have been shown to selectively destroy leukemic cells by inducing mitochondrial damage and lysosomal membrane leakiness, highlighting a new mechanism of action for this chemical class in oncology. mdpi.com Other research has focused on synthesizing new tetracyclic azaphenothiazines with a quinoline (B57606) ring, which have demonstrated potential as new anticancer and antibacterial agents. mdpi.com Furthermore, the tetracyclic heterocyclic structure is being investigated for the treatment of viral diseases, with specific compounds being developed as inhibitors of the Hepatitis C virus (HCV). google.com

These modern research impulses demonstrate that while specific agents like this compound may not have reached clinical application, the chemical principles embodied in their structure continue to inspire the development of new and innovative therapeutic agents for a wide range of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO2 B1619018 Oxitriptyline CAS No. 29541-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29541-85-3

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)acetamide

InChI

InChI=1S/C19H21NO2/c1-20(2)18(21)13-22-19-16-9-5-3-7-14(16)11-12-15-8-4-6-10-17(15)19/h3-10,19H,11-13H2,1-2H3

InChI Key

VBEZUCAXMREMFB-UHFFFAOYSA-N

SMILES

CN(C)C(=O)COC1C2=CC=CC=C2CCC3=CC=CC=C13

Canonical SMILES

CN(C)C(=O)COC1C2=CC=CC=C2CCC3=CC=CC=C13

Other CAS No.

29541-85-3

Origin of Product

United States

Synthetic Methodologies and Structural Considerations of Oxitriptyline

Elucidation of Synthetic Pathways for Oxitriptyline

This compound, with the IUPAC name 2-((10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy)-N,N-dimethylacetamide, is a tricyclic compound belonging to the dibenzocycloheptene family. hodoodo.com Its synthesis is not widely detailed in readily available literature, suggesting it is primarily available through custom synthesis for research purposes. hodoodo.com However, a logical synthetic pathway can be elucidated based on the synthesis of its core components and standard organic reactions.

The synthesis originates from the tricyclic ketone, 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one. This starting material is a common precursor for many dibenzocycloheptene derivatives. arkat-usa.org The synthesis can be conceptualized in two main stages: formation of the key alcohol intermediate and subsequent etherification.

Stage 1: Synthesis of the Alcohol Intermediate

The precursor ketone, 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is reduced to form the corresponding alcohol, 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. This reduction is a standard transformation in organic synthesis. A common and effective method for this conversion is the use of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) at room temperature. miyakonojo-nct.ac.jp This reaction typically proceeds with high yield. miyakonojo-nct.ac.jp

Stage 2: Etherification to Yield this compound

The final step in the synthesis of this compound involves the etherification of the alcohol intermediate, 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. This is achieved through a Williamson ether synthesis. The alcohol is reacted with a halo-acetamide derivative, specifically 2-chloro-N,N-dimethylacetamide. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then displaces the chloride ion from 2-chloro-N,N-dimethylacetamide to form the final ether linkage.

The proposed synthetic pathway is summarized in the table below.

Step Reactant(s) Reagent(s) Product Reaction Type
110,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-oneSodium borohydride (NaBH₄), Ethanol10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-olReduction
210,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, 2-Chloro-N,N-dimethylacetamideSodium hydride (NaH)This compoundWilliamson Ether Synthesis

Stereochemical Aspects and Enantiomeric Research of this compound

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical aspect of medicinal chemistry as different stereoisomers can exhibit vastly different biological activities. nih.govyoutube.comyoutube.com

The structure of this compound possesses a single chiral center at the C5 position of the dibenzocycloheptene ring. This carbon atom is bonded to four distinct substituents:

The oxygen atom of the (dimethylcarbamoyl)methoxy group.

A hydrogen atom.

The C4a-C4 bridge of the tricyclic system.

The C5a-C6 bridge of the tricyclic system.

Due to this chiral center, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. youtube.comkhanacademy.org Unless a specific enantioselective synthesis is employed, the compound is produced as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

Research into the enantioselective synthesis of related cyclic compounds is an active area. For instance, enantioselective methods have been developed for the synthesis of dibenzopyran derivatives using cooperative catalysis involving palladium and cinchona alkaloids. rsc.org Similarly, the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles via the Heck–Matsuda reaction provides enantioselective access to γ-lactam derivatives. beilstein-journals.org These strategies, which use chiral catalysts to control the three-dimensional arrangement of atoms during a reaction, could potentially be adapted for the asymmetric synthesis of this compound, allowing for the isolation of individual enantiomers for pharmacological evaluation. The development of such methods is significant because often only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. nih.gov

Strategies for Chemical Modifications and Analogue Generation of this compound

Chemical modification is a key strategy in drug discovery to optimize the pharmacological profile of a lead compound. The dibenzo[a,d]cycloheptene scaffold, present in this compound, is a "privileged structure" found in numerous centrally acting agents, including anticonvulsants and antihistamines. pharmacy180.comacs.org Modifications can be targeted at the tricyclic core or the side chain to generate analogues with potentially improved properties.

Modification of the Tricyclic Core: The dibenzocycloheptene ring system offers several positions for modification.

Aromatic Substitution: The two benzene (B151609) rings can be substituted with various functional groups (e.g., methyl, halogen) to influence electronic properties and metabolic stability. For example, the synthesis of 2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one has been reported, which serves as a precursor for more complex analogues. arkat-usa.org

Manipulation of the Seven-Membered Ring: The ethylene (B1197577) bridge (C10-C11) can be modified. Dehydrogenation can introduce a double bond to create a dibenzocycloheptatriene system, as seen in compounds like amitriptyline. iiab.me Alternatively, heteroatoms can be introduced into the ring system.

Modification of the C5 Side Chain: The ether-linked N,N-dimethylacetamide side chain at the C5 position is a prime target for modification to explore structure-activity relationships.

Varying the Linker: The ether linkage (-O-) can be replaced with other functional groups, such as an amino group (-NH-), to form aminomethyl derivatives. nih.gov

Altering the Terminal Group: The N,N-dimethylacetamide moiety can be replaced with other groups to modulate polarity, size, and hydrogen bonding capacity. For instance, analogues with piperazine (B1678402) rings attached to the C5 position have been synthesized to explore their activity as modulators of multi-drug resistance. google.com

Peptide Conjugation: In related structures like phenytoin, conjugation with peptides has been explored to enhance anticonvulsant activity. nih.gov

The goal of these modifications is often to enhance a specific biological activity, such as anticonvulsant effects. ptfarm.plmdpi.com The table below summarizes potential modification strategies for generating this compound analogues.

Modification Site Strategy Example of Resulting Analogue Class Potential Goal
Aromatic RingsElectrophilic Aromatic SubstitutionHalogenated or Alkylated DibenzocycloheptenesAlter lipophilicity, metabolic profile
C10-C11 BridgeDehydrogenationDibenzocycloheptatriene derivativesModulate ring conformation and receptor binding
C5 LinkerReplacement of Ether OxygenAmino-dibenzocycloheptene derivativesChange hydrogen bonding potential
C5 Terminal GroupReplacement of AcetamidePiperazinyl-dibenzocycloheptene derivativesModify pharmacological target or solubility

Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation of this compound Derivatives

The unambiguous structural elucidation and purity assessment of this compound and its derivatives rely on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed molecular structure. copernicus.orguba.ar

¹H NMR: Provides information on the number and environment of hydrogen atoms. For an this compound derivative, one would expect to see characteristic signals for the aromatic protons, the aliphatic protons on the C10 and C11 positions, the methine proton at C5, and the protons of the N,N-dimethylacetamide side chain. miyakonojo-nct.ac.jp

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the definitive assignment of all proton and carbon signals and confirming the precise arrangement of the side chain and any substituents on the tricyclic core.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. nih.govuba.ar High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. miyakonojo-nct.ac.jp Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by identifying key structural motifs. For quantitative analysis of metabolites, derivatization followed by Gas Chromatography-Mass Spectrometry (GC/MS) is a common strategy. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of pharmaceutical compounds and for separating mixtures. belspo.benih.gov

Reversed-Phase HPLC: Using a C18 column with a mobile phase gradient (e.g., water/acetonitrile (B52724) with an additive like formic acid), this method can effectively separate the target compound from impurities and starting materials. chromatographyonline.com

Chiral HPLC: To separate the enantiomers of a chiral compound like this compound, a chiral stationary phase (CSP) is required. This allows for the quantification of enantiomeric excess (ee) and the isolation of individual enantiomers for further study.

HPLC with Diode-Array Detection (DAD): DAD allows for the acquisition of UV-Vis spectra for each peak, which helps in peak identification and purity assessment. measurlabs.com

The combination of these techniques provides a comprehensive characterization of this compound and its analogues, ensuring structural integrity and purity. synzeal.com

Preclinical Pharmacological Investigations of Oxitriptyline

In Vitro Pharmacological Profiling of Oxitriptyline

In vitro studies are foundational in preclinical research, providing initial data on a compound's interaction with biological targets at the molecular and cellular level. These experiments are conducted in a controlled environment outside of a living organism, utilizing isolated receptors, enzymes, and cells.

Ligand-Receptor Binding and Functional Assays for this compound (e.g., Histamine (B1213489) H1, Alpha-1 Adrenergic, Muscarinic Acetylcholine (B1216132) Receptors)

Ligand-receptor binding assays are crucial for determining the affinity and specificity of a new chemical entity for various receptors. giffordbioscience.comnih.gov These assays typically use a radiolabeled ligand known to bind to a specific receptor. revvity.comnih.gov By measuring how a test compound competes with the radioligand, researchers can determine its binding affinity, often expressed as the inhibition constant (Ki) or the concentration that inhibits 50% of binding (IC50). giffordbioscience.commerckmillipore.com

For a tricyclic compound like this compound, profiling would typically include a broad panel of receptors known to be affected by this class of drugs. These often include histamine H1, alpha-1 adrenergic, and muscarinic acetylcholine receptors, as interactions with these receptors are common among tricyclic structures and are linked to potential side effects. iiab.me Functional assays would further characterize the nature of the interaction, determining if the compound acts as an agonist, antagonist, or inverse agonist at these receptors by measuring a downstream cellular response (e.g., calcium release or cyclic AMP production). giffordbioscience.com

Table 1: Key Parameters in Ligand-Receptor Binding Assays

Parameter Description Significance
Kd Dissociation Constant Measures the affinity of a ligand for a receptor. A lower Kd value indicates a higher binding affinity. giffordbioscience.com
Ki Inhibition Constant Represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki indicates a higher potency of the inhibitor. giffordbioscience.com
IC50 Half Maximal Inhibitory Concentration The concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. giffordbioscience.com
EC50 Half Maximal Effective Concentration The concentration of a drug that produces 50% of its maximum effect. giffordbioscience.com

| Bmax | Maximum Binding Capacity | Indicates the total number of available binding sites in a given sample. giffordbioscience.com |

Neurotransmitter Transporter Interaction Studies (e.g., Norepinephrine (B1679862), Serotonin (B10506), Dopamine (B1211576) Transporters)

Neurotransmitter transporters are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft. scienceopen.comresearchgate.net The serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are key targets for many psychoactive drugs, including most tricyclic antidepressants. pharmacologyeducation.org These transporters are responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synapse back into the presynaptic neuron. pharmacologyeducation.org

Studies would investigate this compound's ability to inhibit these transporters. This is typically done using in vitro uptake assays with synaptosomes or cells expressing the specific human transporters. nih.gov By measuring the reduction in the uptake of a radiolabeled neurotransmitter, the inhibitory potency (IC50) of the compound at each transporter can be determined, revealing its selectivity profile. pharmacologyeducation.org

Table 2: Major Monoamine Neurotransmitter Transporters

Transporter Gene (Human) Primary Neurotransmitter(s) Function
Serotonin Transporter (SERT) SLC6A4 Serotonin (5-HT) Mediates reuptake of serotonin from the synaptic cleft. pharmacologyeducation.org
Norepinephrine Transporter (NET) SLC6A2 Norepinephrine, Dopamine Mediates reuptake of norepinephrine and, to a lesser extent, dopamine. pharmacologyeducation.org
Dopamine Transporter (DAT) SLC6A3 Dopamine Mediates reuptake of dopamine from the synaptic cleft. pharmacologyeducation.org

| Organic Cation Transporters (OCTs) | e.g., OCT3 | Monoamines (e.g., serotonin, dopamine) | High-capacity, low-affinity transporters that contribute to neurotransmitter balance. meduniwien.ac.at |

Ion Channel Modulation and Electrophysiological Characterization of this compound (e.g., NaV1.7, NaV1.8, NaV1.9, HERG, KCNQ1, SCN10a)

Ion channels are pore-forming proteins that control the flow of ions across cell membranes, playing a central role in the electrical activity of excitable cells like neurons and cardiac myocytes. numberanalytics.comescholarship.org As this compound was developed as an anticonvulsant, its interaction with voltage-gated sodium channels (NaV), which are critical for action potential generation, would be of primary interest. escholarship.org

Electrophysiological techniques, particularly patch-clamp, are the gold standard for characterizing these interactions. metrionbiosciences.compressbooks.pub These methods allow for direct measurement of ion flow through specific channels and can determine how a compound modulates channel function (e.g., blocking the pore, altering activation or inactivation kinetics). pressbooks.pubnih.gov Profiling would include key neuronal sodium channels like NaV1.7, NaV1.8, and NaV1.9, which are involved in pain signaling and neuronal excitability. Additionally, screening against the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety assessment to rule out the risk of cardiac arrhythmia. numberanalytics.com

Table 3: Selected Ion Channels in Drug Profiling

Ion Channel Gene Name Primary Function
NaV1.7 SCN9A Action potential generation in pain-sensing neurons. escholarship.org
NaV1.8 SCN10A Contributes to action potentials in sensory neurons.
NaV1.9 SCN11A Regulates the resting membrane potential of sensory neurons.
hERG KCNH2 Critical for cardiac action potential repolarization. numberanalytics.com

| KCNQ1 | KCNQ1 | Forms a key potassium channel involved in cardiac and epithelial tissue. |

Enzyme Activity and Inhibition Profiling for this compound (e.g., Cytochrome P450 Isoforms, Monoamine Oxidase)

Understanding a drug's effect on metabolic enzymes is vital for predicting its metabolic fate and potential for drug-drug interactions (DDIs). criver.com The Cytochrome P450 (CYP450) superfamily of enzymes is responsible for the metabolism of a majority of drugs. criver.com In vitro assays using human liver microsomes or recombinant CYP enzymes are used to determine which isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are responsible for metabolizing the compound. criver.comnih.gov Inhibition studies are also performed to see if the compound inhibits these enzymes, which could dangerously elevate levels of co-administered drugs. criver.comresearchgate.net

Monoamine oxidase (MAO) is another key enzyme family, existing in two isoforms (MAO-A and MAO-B), that degrades monoamine neurotransmitters. criver.com Inhibition of MAO can be a therapeutic mechanism but also a source of significant DDIs. nih.gov Assays would measure this compound's potential to inhibit MAO-A and MAO-B to fully characterize its pharmacological profile. criver.com

Table 4: Key Enzymes in Drug Metabolism and Action

Enzyme Location Function Relevance
Cytochrome P450 (CYP) Isoforms Primarily liver Oxidative metabolism of a wide range of xenobiotics, including drugs. criver.com Determining metabolic pathways and potential for drug-drug interactions. criver.com
Monoamine Oxidase A (MAO-A) Neuronal mitochondria, liver, GI tract Metabolizes serotonin, norepinephrine, and dopamine. criver.com Target for antidepressants; inhibition can cause interactions. criver.com

| Monoamine Oxidase B (MAO-B) | Neuronal mitochondria, platelets | Primarily metabolizes dopamine. criver.com | Target for treating Parkinson's disease. criver.com |

Cellular Assays for Investigating Subcellular and Pathway Responses to this compound

Cellular assays provide insight into how a compound affects complex biological pathways within a living cell, moving beyond single-target interactions. thermofisher.com These assays can measure changes in second messengers, gene expression, or post-translational modifications of proteins to understand the downstream consequences of receptor binding or enzyme inhibition. thermofisher.comnih.gov

For a compound like this compound, researchers might use CellSensor® pathway reporter assays to see if it activates or inhibits transcription from response elements associated with specific signaling pathways (e.g., CREB). thermofisher.com Other techniques could investigate effects on neuronal remodeling or neuroplasticity in cultured neurons, which are hypothesized mechanisms for some psychoactive drugs. en-academic.com These studies help to build a more complete picture of the compound's mechanism of action in a physiological context.

Table 5: Examples of Cellular Assay Technologies

Assay Type Principle Information Gained
Reporter Gene Assays A reporter gene (e.g., luciferase) is linked to a pathway-specific response element. Measures transcriptional activation or inhibition of a specific pathway. thermofisher.com
LanthaScreen® Cellular Assays Uses time-resolved fluorescence resonance energy transfer (TR-FRET). Detects post-translational modifications (e.g., phosphorylation) of protein substrates. thermofisher.com
BacMam-enabled Cellular Assays Uses a modified baculovirus to efficiently deliver genes (e.g., for receptors, channels) to mammalian cells. Allows for robust interrogation of specific targets in a chosen cell background. thermofisher.com

| Isotope Tracing | Cells are fed with stable isotope-labeled nutrients (e.g., 13C-glucose). | Reveals how a compound alters metabolic flux through subcellular pathways. nih.gov |

Preclinical Animal Model Studies on this compound (Excluding Efficacy Outcomes)

Preclinical animal studies are essential to understand how a drug behaves in a whole living system before it can be considered for human trials. mdpi.comnih.gov These studies, focusing on pharmacokinetics, investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound. porsolt.combioivt.com

Typically, a single dose of the compound is administered to animal species (e.g., mice, rats, dogs) via different routes (e.g., oral, intravenous). nuvisan.comcriver.com Blood and tissue samples are collected over time to measure the concentration of the parent drug and its metabolites. This data helps determine key pharmacokinetic parameters such as bioavailability, half-life, volume of distribution, and clearance rate. nuvisan.comcriver.com Understanding the ADME profile is critical for selecting a safe and effective dosing regimen for future clinical trials. bioivt.com

Table 6: The Four Components of ADME in Preclinical Animal Studies

Component Description Key Questions Answered
Absorption The process by which the drug enters the bloodstream. How much of the drug is absorbed? How quickly is it absorbed?
Distribution The reversible transfer of a drug from the bloodstream to various tissues of the body. criver.com Where does the drug go in the body? Does it cross the blood-brain barrier?
Metabolism The chemical conversion of the drug into other compounds (metabolites) by the body. bioivt.com How is the drug broken down? Are the metabolites active or inactive?

| Excretion | The removal of the drug and its metabolites from the body. | How is the drug eliminated (e.g., via urine, feces)? How quickly is it cleared? |

Development and Application of Animal Models for Mechanistic Neuropharmacology (e.g., Anticonvulsant Mechanisms)

While this compound is listed in some contexts as an anticonvulsant, specific preclinical data from established animal models to support this classification is not available in the public domain. uc.pt Typically, the anticonvulsant potential of a compound is evaluated in a battery of animal models designed to represent different seizure types.

Commonly used models include:

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. nih.govslideshare.net

Subcutaneous Metronidazole (scMET) or Pentylenetetrazol (PTZ) Test: These chemical convulsant models are used to screen for drugs that may be effective against myoclonic and absence seizures. nih.govnih.gov

6 Hz Seizure Model: This model is considered a model of therapy-resistant partial seizures. slideshare.net

Kindling Models: In these models, repeated sub-convulsive electrical or chemical stimuli lead to a lasting state of increased seizure susceptibility, modeling aspects of epileptogenesis and chronic epilepsy. nih.govalimentiv.com

Pharmacokinetic Methodologies in Animal Research (e.g., Absorption, Distribution, Excretion Studies)

There is no specific information available regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal species. Pharmacokinetic studies in preclinical animal models are fundamental to understanding how a compound is processed by a living organism. europa.eu

These studies typically involve administering the compound to animal species such as mice, rats, or dogs, and then measuring its concentration in biological fluids (like plasma and urine) and tissues over time. nih.govnih.gov The data generated from these studies are used to determine key pharmacokinetic parameters.

Table 1: Standard Pharmacokinetic Parameters Investigated in Preclinical Animal Studies

ParameterDescription
Absorption The process by which the drug enters the bloodstream. Key metrics include bioavailability (F%) and time to maximum concentration (Tmax).
Distribution The reversible transfer of a drug from one location in the body to another. The volume of distribution (Vd) is a key parameter.
Metabolism The chemical conversion of the drug into other compounds (metabolites) by the body, primarily in the liver.
Excretion The removal of the drug and its metabolites from the body, typically via urine or feces. Clearance (CL) and elimination half-life (t½) are critical parameters.

The absence of such data for this compound means its fundamental pharmacokinetic profile in preclinical models remains unknown.

Pharmacodynamic Methodologies for Target Engagement Assessment in Preclinical Systems

Specific preclinical pharmacodynamic data for this compound, which would describe its effects on the body and its mechanism of action at the molecular level, is not available. Pharmacodynamic studies are essential to confirm that a drug is interacting with its intended biological target and producing the desired physiological effect. europa.eu

Methodologies for assessing target engagement in preclinical systems can include:

In vitro assays: Using isolated receptors, enzymes, or cells to measure the binding affinity and functional activity of the compound.

Ex vivo analysis: Measuring target modulation in tissues taken from animals that have been treated with the compound.

In vivo imaging: Techniques like positron emission tomography (PET) can be used to visualize and quantify target occupancy in the living brain.

Without such studies for this compound, its mechanism of action and the relationship between drug concentration and pharmacological effect in preclinical systems cannot be described.

Investigation of Immunomodulatory Mechanisms in Preclinical Models

No preclinical studies investigating the potential immunomodulatory effects of this compound have been found in the public domain. The investigation of immunomodulatory properties typically involves a range of in vitro and in vivo models.

In vitro, this could involve co-culturing the compound with various immune cells (such as T-cells, B-cells, and macrophages) and measuring its effects on cell proliferation, differentiation, and the production of signaling molecules called cytokines. nih.gov In vivo, animal models of autoimmune diseases or inflammation would be used to assess the compound's ability to modulate the immune response. researchgate.net

Research into Antiviral and Antitumor Activity Mechanisms in Preclinical Systems

There is no publicly available research on the potential antiviral or antitumor activities of this compound.

The preclinical assessment of antiviral activity generally involves:

In vitro assays: Testing the compound's ability to inhibit the replication of various viruses in cell cultures. nih.govmdpi.com

In vivo models: Using animal models of viral infection to evaluate the compound's efficacy in a living organism. mdpi.com

The preclinical investigation of antitumor activity typically includes:

In vitro studies: Assessing the compound's ability to inhibit the growth of or kill cancer cell lines. antineo.fr

In vivo xenograft models: Implanting human tumor cells into immunocompromised mice to evaluate the compound's ability to inhibit tumor growth. nih.gov

As no such studies have been published for this compound, it is not possible to comment on its potential in these therapeutic areas.

Molecular Mechanisms and Target Engagement of Oxitriptyline

Detailed Characterization of Primary Molecular Targets and Binding Affinities

The primary molecular targets for tricyclic compounds typically include the monoamine transporters, specifically the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). drugbank.complos.org Inhibition of these transporters is a hallmark of the tricyclic antidepressant class. Oxitriptyline's close structural relative, amitriptylinoxide (B1666004), acts as a serotonin and norepinephrine reuptake inhibitor. aminer.cn This suggests that this compound likely shares these primary targets.

The binding affinity of a drug to its target, often expressed as the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The high-affinity binding site for TCAs on the serotonin transporter is understood to be within the outer vestibule of the protein. nih.gov

While specific binding affinity data for this compound is not available in published literature, the affinities of the related compound protriptyline (B1194169) for human transporters provide a relevant reference.

TargetBinding Affinity (Ki, nM) for Protriptyline
Serotonin Transporter (SERT)19.6
Norepinephrine Transporter (NET)1.41
Dopamine (B1211576) Transporter (DAT)2100

Data derived from studies on Protriptyline, a structurally related tricyclic compound. iiab.me

This data indicates a strong affinity for the norepinephrine transporter and a significant, though lesser, affinity for the serotonin transporter, with negligible interaction with the dopamine transporter. iiab.me It is plausible that this compound exhibits a similar, potent affinity for NET and SERT.

Analysis of this compound's Polypharmacology and Off-Target Interactions

Polypharmacology refers to the ability of a single drug to interact with multiple targets, which can contribute to both its therapeutic effects and potential side effects. nih.govfrontiersin.org Tricyclic compounds are well-known for their broad pharmacological profiles, often binding to a range of receptors beyond their primary targets. drugbank.com These unintended interactions are also known as off-target effects. wikipedia.orgnih.gov

Based on the profiles of related TCAs, this compound is expected to interact with several other G protein-coupled receptors. drugbank.com For instance, amitriptylinoxide, a metabolite of amitriptyline, demonstrates antagonist activity at various serotonin receptors and the histamine (B1213489) H1 receptor. aminer.cn Notably, it has a significantly lower affinity for the α1-adrenergic receptor and very weak affinity for muscarinic acetylcholine (B1216132) receptors compared to amitriptyline. aminer.cniiab.me This suggests a potentially more selective profile for N-oxide metabolites in this class.

The table below summarizes the receptor binding profile for amitriptylinoxide, offering insight into the likely polypharmacology of this compound.

Off-TargetInteraction TypeRelevance
Serotonin Receptors (e.g., 5-HT2A)AntagonistCommon among TCAs, contributing to therapeutic and side effect profiles. drugbank.com
Histamine H1 ReceptorAntagonistAssociated with sedative effects of many TCAs. aminer.cn
α1-Adrenergic ReceptorWeak AntagonistInteraction is approximately 60-fold lower for amitriptylinoxide compared to amitriptyline. aminer.cn
Muscarinic Acetylcholine ReceptorsVery Weak AntagonistSuggests fewer anticholinergic side effects compared to parent compounds. aminer.cn

Data derived from studies on Amitriptylinoxide, a structurally related tricyclic compound. aminer.cniiab.me

Investigation of Intracellular Signaling Cascades Modulated by this compound

The binding of this compound to its primary targets, SERT and NET, is expected to initiate a cascade of intracellular signaling events. By inhibiting the reuptake of serotonin and norepinephrine from the synaptic cleft, the drug increases the concentration of these neurotransmitters available to bind to postsynaptic receptors. mdpi.com

Activation of these postsynaptic receptors, which are predominantly G protein-coupled receptors (GPCRs), triggers downstream signaling pathways. nih.gov For example:

Adenylyl Cyclase Pathway: GPCR activation can modulate the activity of adenylyl cyclase, leading to changes in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Phospholipase C Pathway: Activation of other GPCRs can stimulate phospholipase C, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

MAP Kinase Pathway: The signaling from these receptors can also converge on the mitogen-activated protein (MAP) kinase pathway, which plays a crucial role in regulating gene expression and neuronal plasticity. nih.gov

Furthermore, reactive oxygen species (ROS) can act as signaling molecules, and their production by enzymes like NADPH oxidase can be influenced by receptor activation, in turn affecting downstream targets such as protein tyrosine phosphatases (PTPs). nih.gov While direct evidence linking this compound to these specific cascades is absent, these pathways are the well-established consequence of modulating serotonergic and noradrenergic systems.

Structure-Activity Relationship (SAR) Studies for this compound and its Stereoisomers

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For tricyclic compounds, key structural features influencing pharmacology include the nature of the central ring system and the aliphatic side chain.

This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror-image isomers called enantiomers. pdx.edu These enantiomers are often designated as R(-) and S(+) based on their absolute configuration, or as levorotatory (l/-) and dextrorotatory (d/+) based on the direction they rotate plane-polarized light. libretexts.orglibretexts.org

Enantiomers can have identical physical properties but often exhibit different pharmacological activities because biological targets like receptors and enzymes are themselves chiral. pdx.edu A notable example from a related class is oxaprotiline, which exists as two enantiomers:

S(+)-dextroprotiline: A potent norepinephrine reuptake inhibitor. iiab.me

R(-)-levoprotiline: Acts primarily as a selective H1 receptor antagonist with no significant effect on monoamine transporters. iiab.me

This demonstrates that stereochemistry can profoundly separate the desired activity from off-target effects within a racemic (1:1) mixture of a drug. derangedphysiology.comkhanacademy.org Although specific SAR or stereoisomer activity studies for this compound have not been published, it is highly probable that its enantiomers would also display distinct pharmacological and binding profiles.

Post-Translational Modifications (PTMs) in the Context of this compound’s Biological Action

Post-translational modifications (PTMs) are covalent chemical alterations made to proteins after their synthesis, which can significantly impact their function, localization, and stability. thermofisher.commicrobenotes.com Common PTMs include phosphorylation, glycosylation, ubiquitination, and methylation. abcam.com

The function of drug targets, including GPCRs and transporters, is often regulated by PTMs. For example:

Phosphorylation: This is a key mechanism for regulating the activity and trafficking of monoamine transporters like SERT and NET. Kinases can add phosphate (B84403) groups to the transporter protein, altering its conformation and reuptake capacity. microbenotes.com

Glycosylation: The addition of sugar moieties is crucial for the proper folding, stability, and cell-surface expression of many membrane proteins, including transporters. thermofisher.com

While PTMs are fundamental to the biology of this compound's likely targets, there is currently no available research that specifically investigates how PTMs might influence the binding or efficacy of this compound itself, or how the drug might, in turn, affect the PTM status of its target proteins. Such interactions represent a complex layer of regulation that could modulate the drug's ultimate biological action. nih.govnih.gov

Analytical and Bioanalytical Methodologies for Oxitriptyline Research

Chromatographic Techniques for Oxitriptyline Isolation and Quantification

Chromatographic techniques are fundamental to the separation and quantification of this compound and its related compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the primary methods utilized.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound and Metabolites

While specific HPLC methods developed exclusively for this compound are not extensively detailed in publicly available literature, the principles of method development and validation for closely related tricyclic antidepressants (TCAs) provide a strong framework. A typical HPLC method for a related compound, Oxtriphylline, was developed using a reverse-phase approach with a C18 column (150 x 4.6 mm, 5 µm particle size). researchgate.netimpactfactor.org The mobile phase consisted of a gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) and methanol, at a flow rate of 1.0 mL/min, with UV detection at 270 nm. impactfactor.org

Method validation for such compounds is performed in accordance with International Council for Harmonisation (ICH) guidelines and typically includes the assessment of the following parameters: researchgate.netijrpb.com

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. impactfactor.org

Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the analytical response over a defined range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies of spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. impactfactor.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. impactfactor.org

A hypothetical validation summary for an this compound HPLC method, based on typical data for TCAs, is presented in Table 1.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

Validation Parameter Typical Acceptance Criteria Hypothetical Result for this compound
Linearity (r²) ≥ 0.995 0.999
Accuracy (% Recovery) 80-120% 98.5 - 101.2%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ) Intra-day: < 5%, Inter-day: < 7%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10 10 ng/mL
Robustness No significant change in results Method remains reliable with minor changes in pH and flow rate

Gas Chromatography (GC) Applications in this compound Analysis

For the broader class of TCAs, GC methods often involve the use of nitrogen-phosphorus detectors (NPD) or mass spectrometry (MS) for enhanced sensitivity and selectivity. mdpi.com Sample preparation is a critical step and frequently involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix. mdpi.com More recent developments have focused on microextraction techniques that are in line with the principles of "green chemistry." mdpi.com

Key parameters for a typical GC method for TCAs are summarized in Table 2.

Table 2: Typical Gas Chromatography (GC) Method Parameters for Tricyclic Antidepressants

Parameter Typical Specification
Column Capillary column (e.g., HP-5, 30 m x 0.32 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
Temperature Program Ramped temperature program to ensure separation of analytes

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling of this compound

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the comprehensive profiling of drugs and their metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose.

While a specific LC-MS/MS method for this compound is not detailed in the reviewed literature, a robust and sensitive targeted analysis platform for a class of signaling molecules, oxylipins, demonstrates the capabilities of this technique for comprehensive profiling. This platform, using HPLC coupled to tandem mass spectrometry (HPLC-MS/MS) operated in dynamic multiple reaction monitoring (dMRM) mode, allows for the quantitative evaluation of approximately 100 different analytes. researchgate.net Such an approach would be highly applicable to the simultaneous quantification of this compound and its expected range of metabolites in biological fluids.

The development of such a method would involve:

Optimization of Chromatographic Conditions: To achieve separation of this compound from its potential metabolites, which may include hydroxylated and N-demethylated species.

Optimization of Mass Spectrometric Parameters: Including the selection of precursor and product ions for each analyte and the optimization of collision energies for sensitive and specific detection.

Method Validation: A comprehensive validation process similar to that for HPLC methods would be required to ensure the reliability of the data.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are vital for the definitive identification and structural elucidation of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

¹H-NMR Spectroscopy: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. uobasrah.edu.iq

¹³C-NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. uobasrah.edu.iq

2D-NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the complete bonding network and spatial relationships between atoms within the this compound molecule.

For a closely related compound, amitriptyline, ¹³C-NMR spectroscopy has been used to detect and identify its metabolites in the urine of animals dosed with a ¹³C-labeled version of the drug. nih.gov This demonstrates the utility of NMR in metabolic studies.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns. mdpi.comyoutube.com Electron ionization (EI) is a common technique that leads to the formation of a molecular ion and a series of fragment ions. youtube.com

The fragmentation of tricyclic antidepressants is influenced by the tricyclic ring system and the aliphatic side chain. Common fragmentation pathways for this class of compounds include:

Cleavage of the side chain: This is often a dominant fragmentation pathway, leading to the formation of a stable ion containing the tricyclic ring system. youtube.com

Loss of small neutral molecules: Molecules such as water or ammonia (B1221849) may be lost from the molecular ion. youtube.com

A detailed fragmentation analysis of this compound would involve high-resolution mass spectrometry to determine the elemental composition of the precursor and fragment ions. Tandem mass spectrometry (MS/MS) would be used to isolate the molecular ion and induce fragmentation, providing a detailed fingerprint of the molecule's structure. upi.edu The accurate mass data obtained from such experiments would allow for the confirmation of proposed fragmentation pathways. core.ac.uk

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Fingerprinting

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are powerful analytical techniques for the qualitative and quantitative analysis of pharmaceutical compounds like this compound. These methods provide unique electronic and vibrational fingerprints, respectively, which are invaluable for compound identification and characterization.

UV-Visible Spectroscopy

The simplicity, cost-effectiveness, and minimal reagent usage make UV-Vis spectrophotometry a favorable method for quantifying various chemical compounds. researchgate.neteuropa.eu However, the broad absorption spectra of many organic molecules can lead to overlapping signals in complex matrices, potentially requiring chromatographic separation prior to UV detection for accurate quantification. iosrjournals.org

Infrared Spectroscopy

Infrared (IR) spectroscopy provides a unique "fingerprint" of a molecule by measuring the vibrations of its chemical bonds when they absorb infrared radiation. elementlabsolutions.com This technique is highly specific and can be used to identify functional groups and confirm the structure of a compound. sps.nhs.uk The IR spectrum of a molecule is a plot of absorbance or transmittance versus frequency or wavelength of the absorbed IR radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral pattern for each compound. sps.nhs.uk

While a specific IR spectrum for this compound was not found in the search results, the general principles of IR spectroscopy are well-established. The technique can provide detailed structural information, making it a valuable tool for the identification and characterization of this compound in research and quality control settings. elementlabsolutions.com The "fingerprint" region of the IR spectrum, typically between 1600 cm⁻¹ and 500 cm⁻¹, is particularly useful for identifying a specific compound. sps.nhs.uk

Bioanalytical Sample Preparation Techniques for Preclinical Biological Matrices

The accurate quantification of drugs and their metabolites in biological matrices is crucial in preclinical research. Sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest before analysis. For tricyclic antidepressants like this compound, the most common sample preparation techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). researchgate.netimpactfactor.org

Solid-Phase Extraction (SPE)

SPE is a highly effective and versatile method for the extraction and clean-up of analytes from complex biological samples. researchgate.netmdpi.com It involves passing the sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. For tricyclic antidepressants, reversed-phase sorbents like C18 are commonly used. europa.eu

A typical SPE procedure for a tricyclic antidepressant from a biological matrix like plasma or urine would involve the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent.

Loading: The pre-treated biological sample (e.g., diluted plasma) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove endogenous interferences.

Elution: The analyte of interest is eluted from the sorbent with a strong organic solvent.

The choice of sorbent, wash solvents, and elution solvent is critical for achieving high recovery and a clean extract.

Liquid-Liquid Extraction (LLE)

LLE is another widely used technique for the extraction of tricyclic antidepressants from biological fluids. impactfactor.orgdemarcheiso17025.com It involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is based on the polarity and solubility of the analyte. For basic drugs like tricyclic antidepressants, the sample is typically alkalinized to suppress ionization and enhance extraction into an organic solvent. impactfactor.org

Common organic solvents used for the LLE of tricyclic antidepressants include n-hexane, ethyl acetate, and dichloromethane. impactfactor.orgnih.gov The efficiency of LLE can be affected by factors such as the pH of the aqueous phase, the choice of organic solvent, and the solvent-to-sample ratio. While LLE is a relatively simple and inexpensive technique, it can be labor-intensive and prone to emulsion formation. demarcheiso17025.com

Protein Precipitation (PPT)

Protein precipitation is a simpler and faster alternative for sample preparation, particularly for plasma and serum samples. sps.nhs.ukresearchgate.net It involves adding a precipitating agent, such as acetonitrile (B52724) or methanol, to the sample to denature and precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analyte is collected for analysis. While PPT is a quick and easy method, it may result in less clean extracts compared to SPE and LLE, as some endogenous compounds may remain in the supernatant. researchgate.net

Below is an interactive data table summarizing the key aspects of these sample preparation techniques.

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Partitioning of analyte between a solid sorbent and a liquid sample.High recovery, high selectivity, easily automated.Can be more expensive and time-consuming than other methods.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Simple, inexpensive, effective for a wide range of analytes.Labor-intensive, potential for emulsion formation, difficult to automate.
Protein Precipitation (PPT) Removal of proteins by precipitation with an organic solvent or acid.Fast, simple, inexpensive.Less selective, may result in matrix effects.

Validation Principles of Analytical Procedures for this compound Research

The validation of an analytical procedure is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate data. ijrpb.comjddtonline.info The principles of analytical method validation are outlined in guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). sps.nhs.ukijrpb.com For the analysis of this compound in research, the validation of the analytical method would involve assessing several key parameters.

Specificity

Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euelementlabsolutions.com For an HPLC method, specificity can be demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. impactfactor.org This can be assessed by analyzing blank samples, placebo samples, and samples spiked with potential interfering substances. globalresearchonline.net

Linearity

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.govijrpb.com Linearity is typically evaluated by analyzing a series of standards at different concentrations and plotting the response versus concentration. The relationship is often evaluated using linear regression analysis, and the correlation coefficient (r²) should be close to 1. researchgate.net

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.comnih.gov It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. researchgate.net Accuracy should be assessed at multiple concentration levels across the analytical range. europa.eu

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.comnih.gov It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. europa.eu

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. globalresearchonline.net This provides an indication of the method's reliability during normal usage. For an HPLC method, robustness can be evaluated by intentionally varying parameters such as the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results. impactfactor.org

The following interactive data table summarizes the typical validation parameters and their acceptance criteria for an analytical method for this compound research, based on general ICH guidelines.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to measure only the analyte of interest.No interference at the retention time of the analyte.
Linearity Proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999. researchgate.net
Accuracy Closeness of the measured value to the true value.Recovery within 98-102%.
Precision (RSD) Agreement between repeated measurements.Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio of 10:1; RSD ≤ 10%.
Robustness Ability to withstand small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Theoretical Frameworks and Computational Approaches in Oxitriptyline Research

Theoretical Models of Ligand-Target Interactions for Oxitriptyline

The interaction between a ligand, such as this compound, and its biological target (e.g., a receptor or enzyme) is governed by fundamental principles of molecular recognition. Several theoretical models describe these interactions:

Lock and Key Model: This early model proposes that the ligand fits into the active site of a protein with a rigid, pre-formed complementary shape, much like a key fits into a lock. google.com

Induced Fit Model: An evolution of the lock and key theory, the induced fit model suggests that the binding of a ligand can cause conformational changes in the target protein. google.com This dynamic interaction allows for a more flexible and optimized binding pocket, leading to a more stable complex.

Conformational Selection Model: This model posits that a protein exists in a dynamic equilibrium of different conformations. google.com The ligand then selectively binds to and stabilizes a specific pre-existing conformation, shifting the equilibrium towards that state. google.com

While these models provide a foundational understanding of how a drug like this compound would interact with its biological targets, specific studies detailing the precise binding modes and the most applicable interaction model for this compound are not prominently featured in the searched literature.

In Silico Approaches for this compound Analogue Design and Optimization

In silico (computer-based) methods are crucial for designing and optimizing analogues of a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties. researchgate.netnih.gov For a compound like this compound, these techniques would aim to create derivatives with enhanced therapeutic profiles.

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a drug candidate to a protein target. nih.govarchive.org The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on binding affinity. nih.gov This method can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-target complex. By simulating the movement of atoms and molecules over time, MD can assess the stability of a docked pose, explore conformational changes in both the ligand and the protein upon binding, and provide a more accurate estimation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model takes the form of an equation:

Activity = f(Physicochemical Properties and/or Structural Properties)

To build a QSAR model, molecular descriptors (numerical representations of chemical properties like lipophilicity, electronic properties, and steric effects) are calculated for a set of molecules with known activities. Statistical methods, such as multiple linear regression, are then used to create a model that can predict the activity of new, untested compounds. This approach is invaluable for prioritizing the synthesis of novel derivatives with potentially higher potency.

There are no specific QSAR studies dedicated to this compound derivatives found in the searched scientific literature. The development of such models would require a dataset of this compound analogues and their corresponding measured biological activities.

Application of Artificial Intelligence and Machine Learning for Predictive Modeling in this compound Research

Artificial intelligence (AI) and its subfield, machine learning (ML), are transforming drug discovery by enabling the analysis of large, complex datasets. Predictive modeling using ML algorithms can be applied to various aspects of pharmaceutical research.

Common ML models used in predictive analytics include:

Regression Models: Predict a continuous value, such as binding affinity or IC50.

Classification Models: Predict a categorical outcome, such as whether a compound is active or inactive.

Decision Trees and Random Forests: Ensemble methods that can capture complex, non-linear relationships in data.

Neural Networks: Sophisticated models inspired by the human brain, capable of learning intricate patterns from data.

Future Directions and Emerging Research Avenues for Oxitriptyline

Exploration of Novel Mechanisms and Uncharacterized Biological Activities of Oxitriptyline

The precise mechanism of action for this compound is not well-established. Future research should prioritize fundamental pharmacological profiling. While it is structurally related to tricyclic antidepressants (TCAs), which canonically act by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862), it is crucial to determine if this compound shares this activity or possesses a unique mechanistic profile.

Emerging research into related compounds has moved beyond monoamine transporters to include other targets that could be relevant for this compound. A key future direction would be to screen this compound against a wide panel of receptors, ion channels, and enzymes. For instance, investigations could explore its potential as a modulator of specific ion channels, such as ATP-sensitive K+ channels or G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which have been identified as potential targets for novel therapeutics. nucleos.comiiab.me

Furthermore, exploring its effects on signaling pathways implicated in neuroplasticity and inflammation would be a valuable avenue. Research could investigate whether this compound interacts with neurotrophin receptors or influences inflammatory cascades within the central nervous system, which are increasingly recognized as important in neuropsychiatric disorders. The development of targeted therapies often involves identifying novel mechanisms of action, and a systematic exploration could reveal unique properties of this compound. nih.gov

Advancements in Preclinical Model Systems for Deeper Mechanistic Understanding

To gain a deeper understanding of this compound's effects, future research must leverage advanced preclinical models that offer greater human relevance than traditional systems. nih.gov The limitations of conventional animal models in predicting human outcomes are well-documented, making the adoption of New Approach Methodologies (NAMs) essential. fda.gov

A significant advancement lies in the use of human-derived organoids and "organ-on-a-chip" systems. ppd.comemulatebio.com For this compound, developing studies using brain organoids or neurovascular units-on-a-chip could provide unprecedented insight into its effects on human neural cells, network activity, and the blood-brain barrier. emulatebio.com Similarly, liver-on-a-chip platforms could be used to study its metabolism and potential hepatotoxicity in a human-relevant context, a critical step in preclinical assessment. fda.gov These microfluidic devices can replicate mechanical forces and tissue-tissue interfaces, offering a more dynamic and physiologically accurate environment. emulatebio.com

In addition to in vitro systems, in silico (computational) modeling represents another powerful tool. ppd.com By creating mechanistic computational models based on any initial experimental data, researchers could simulate this compound's pharmacokinetics and pharmacodynamics, predict its effects across different biological scales, and generate new, testable hypotheses, thereby optimizing and reducing the reliance on animal studies. fda.gov

Research Area Proposed Future Direction for this compound
Mechanistic Profile Systematically screen against a broad range of neuroreceptors, transporters, and ion channels to identify primary and secondary targets.
Preclinical Models Utilize human brain organoids and organ-on-a-chip technology to study effects on neural networks and metabolism in a human-relevant system. fda.govemulatebio.com
Biological Insight Apply a multi-omics approach (genomics, proteomics, etc.) to patient-derived cells exposed to this compound to build a comprehensive map of its molecular impact. nih.govfrontiersin.org
Academic Research Form collaborative research networks to pool resources and expertise, overcoming the financial and logistical hurdles of studying a non-priority compound. gmrtranscription.comnih.gov

Integration of Multi-Omics Data for Comprehensive Biological Insight into this compound's Effects

To build a comprehensive understanding of how this compound functions at a systems level, the integration of multi-omics data is indispensable. This approach analyzes the complete set of molecules at different biological layers—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to create a holistic picture of a drug's influence. nih.govquanticate.com Such an approach can help bridge the gap from genotype to phenotype, revealing how this compound's effects cascade through biological systems. nih.gov

Future studies could apply multi-omics to neuronal cell cultures or organoids treated with this compound. By simultaneously measuring changes in gene expression, protein levels, and metabolic activity, researchers could identify the specific pathways and networks that are modulated. nih.gov This could reveal novel mechanisms, discover biomarkers of drug response, and provide a detailed molecular signature of the compound's action. frontiersin.org

Integrating multi-omics data is computationally intensive but offers the potential to uncover complex interactions that would be missed by single-layer analysis. frontiersin.org For a compound like this compound, this strategy could efficiently generate a wealth of data, guiding further hypothesis-driven research and potentially identifying patient subgroups who might respond differently to the compound based on their molecular profile. quanticate.comnih.gov Publicly available repositories and open-source platforms could be used to analyze and integrate these complex datasets. nih.gov

Q & A

Q. What experimental methodologies are optimal for quantifying oxitriptyline's stability under varying physiological conditions (e.g., pH, temperature)?

Methodological Answer:

  • Stability Assays : Use high-performance liquid chromatography (HPLC) to monitor this compound degradation kinetics under controlled pH (e.g., simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8) and temperature conditions (25°C vs. 37°C) .
  • Spectroscopic Validation : Pair HPLC with UV-Vis or mass spectrometry to confirm structural integrity and identify degradation byproducts .
  • Statistical Reporting : Include mean degradation rates ± standard deviation (SD) and specify sample size (n) per condition to ensure reproducibility .

Advanced Research Question

Q. How can researchers resolve contradictions in reported dose-response relationships for this compound across preclinical studies?

Methodological Answer:

  • Meta-Analysis Framework : Aggregate data from multiple studies using PRISMA guidelines, focusing on variables like species, administration route, and dosing intervals. Use funnel plots to assess publication bias .
  • Heterogeneity Testing : Apply Cochran’s Q-test to evaluate variability, followed by subgroup analysis (e.g., rodent vs. non-rodent models) to identify confounding factors .
  • Dose-Response Modeling : Fit data to sigmoidal Emax models using nonlinear regression, reporting 95% confidence intervals for EC50 values .

Basic Research Question

Q. What biochemical pathways are primarily influenced by this compound in serotonin synthesis regulation?

Methodological Answer:

  • In Vitro Enzyme Assays : Measure tryptophan hydroxylase (TPH) activity in neuronal cell lysates treated with this compound, using radiolabeled tryptophan and HPLC to quantify 5-HTP production .
  • Control Groups : Include competitive inhibitors (e.g., para-chlorophenylalanine) to isolate this compound-specific effects .
  • Data Presentation : Use line graphs with error bars (SEM) to depict enzyme kinetics (Vmax, Km) across concentrations .

Advanced Research Question

Q. How do discrepancies between in vitro and in vivo pharmacokinetic (PK) profiles of this compound inform model refinement?

Methodological Answer:

  • Comparative PK Studies : Conduct parallel in vitro (Caco-2 cell permeability assays) and in vivo (rodent plasma/tissue sampling) experiments. Calculate bioavailability (F) and correlate with in vitro permeability coefficients .
  • Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models integrating parameters like protein binding and hepatic extraction ratios. Validate using Akaike Information Criterion (AIC) .
  • Uncertainty Analysis : Report residual plots for model fits and perform sensitivity analysis on key parameters (e.g., absorption rate constants) .

Basic Research Question

Q. What are best practices for designing controlled experiments to assess this compound’s effects on serotonin levels in animal models?

Methodological Answer:

  • Randomization and Blinding : Randomize animals into treatment/control groups and blind researchers to group assignments during data collection .
  • Dose Optimization : Perform pilot studies to establish the linear range of serotonin elevation using microdialysis in the prefrontal cortex .
  • Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, including sample size justification via power analysis (α = 0.05, β = 0.2) .

Advanced Research Question

Q. What integrative computational models best predict this compound’s blood-brain barrier (BBB) permeability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model this compound’s interactions with lipid bilayers mimicking the BBB. Calculate free energy profiles (ΔG) for transmembrane diffusion .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and hydrogen-bonding capacity to train machine learning models (e.g., random forests) on existing BBB permeability datasets .
  • Validation : Compare predicted vs. experimental permeability values (e.g., in situ brain perfusion assays) using Pearson’s correlation coefficient .

Key Methodological Themes from Evidence:

  • Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) for hypothesis structuring and FINER (Feasible, Interesting, Novel, Ethical, Relevant) for question evaluation .
  • Statistical Rigor : Report effect sizes, confidence intervals, and justification for statistical tests (e.g., normality checks) .
  • Reproducibility : Detail experimental protocols (e.g., HPLC parameters) in supplementary materials .

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